
Tetrabromogold(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tetrabromogold(1-) can be synthesized through the reaction of gold(III) bromide with potassium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water and then adding potassium bromide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of potassium tetrabromoaurate.
Industrial Production Methods: Industrial production of tetrabromogold(1-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
化学反応の分析
Types of Reactions: Tetrabromogold(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold or lower oxidation state gold compounds.
Substitution: It can undergo ligand exchange reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or thiols under mild conditions.
Major Products:
Oxidation: Formation of gold(III) compounds.
Reduction: Formation of elemental gold or gold(I) compounds.
Substitution: Formation of gold complexes with different ligands.
科学的研究の応用
Tetrabromogold(1-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its potential in cancer treatment and other medical applications.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
作用機序
The mechanism of action of tetrabromogold(1-) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- Sodium tetrabromoaurate
- Potassium tetrabromoaurate
- Gold(III) bromide
Comparison: Tetrabromogold(1-) is unique due to its specific oxidation state and ligand environment. Compared to other gold compounds, it offers distinct reactivity and stability, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with different ligands sets it apart from other similar compounds.
特性
分子式 |
AuBr4- |
|---|---|
分子量 |
516.58 g/mol |
IUPAC名 |
tetrabromogold(1-) |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
InChIキー |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
SMILES |
Br[Au-](Br)(Br)Br |
正規SMILES |
Br[Au-](Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


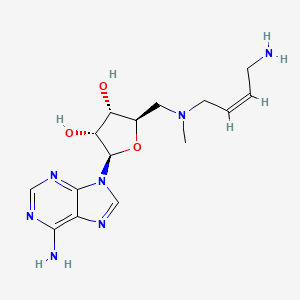
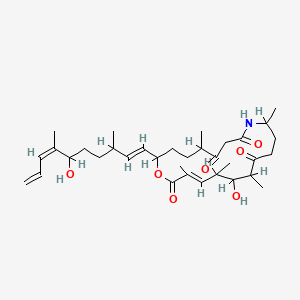
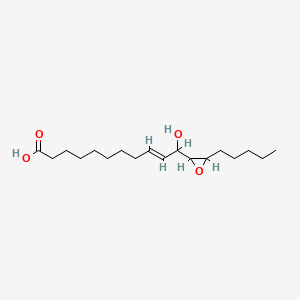
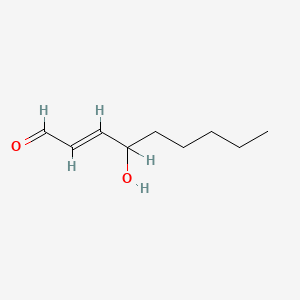
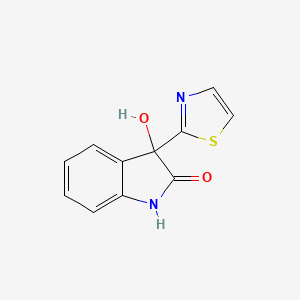
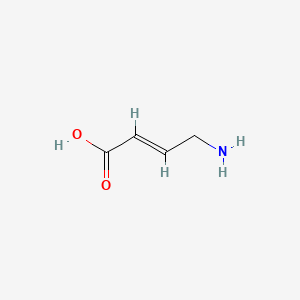
![3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1234104.png)
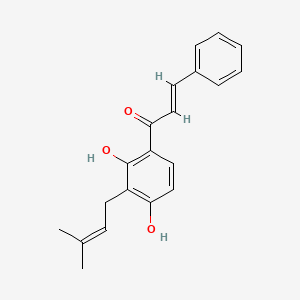

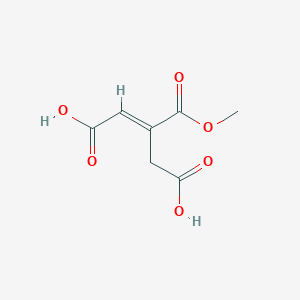
![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)
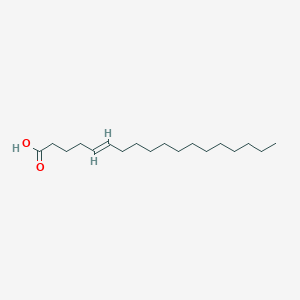

![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)
